2,5-Dichloro-4-methylbenzenesulfonyl chloride
CAS No.: 473477-22-4
Cat. No.: VC8274898
Molecular Formula: C7H5Cl3O2S
Molecular Weight: 259.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 473477-22-4 |
|---|---|
| Molecular Formula | C7H5Cl3O2S |
| Molecular Weight | 259.5 g/mol |
| IUPAC Name | 2,5-dichloro-4-methylbenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C7H5Cl3O2S/c1-4-2-6(9)7(3-5(4)8)13(10,11)12/h2-3H,1H3 |
| Standard InChI Key | PKTRXKJNKSWSTH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1Cl)S(=O)(=O)Cl)Cl |
| Canonical SMILES | CC1=CC(=C(C=C1Cl)S(=O)(=O)Cl)Cl |
Introduction
Synthesis and Industrial Production
Chlorosulfonation of Chlorinated Methylbenzenes
The primary synthesis route involves chlorosulfonation of a chlorinated methylbenzene precursor. As detailed by VulcanChem, the reaction employs chlorosulfonic acid () or sulfur trioxide () in the presence of a catalyst, such as sulfuric acid. The process proceeds as follows:
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Sulfonation: The aromatic precursor reacts with chlorosulfonic acid at elevated temperatures (e.g., 135°C) to form a sulfonic acid intermediate.
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Chlorination: Thionyl chloride () converts the sulfonic acid group into sulfonyl chloride, yielding the final product.
A related patent (CN101066943A) describes a similar method for synthesizing 2,4-dichloro-5-sulfonyl benzoic acid, utilizing chlorosulfonic acid and a catalyst under controlled conditions . Although targeting a different compound, this protocol underscores the scalability of chlorosulfonation, achieving yields exceeding 70% with purities >99% .
Optimization Parameters
Key variables influencing yield and purity include:
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 130–140°C | Higher temperatures accelerate sulfonation but risk decomposition |
| Catalyst Concentration | 5–10 wt% (e.g., ) | Enhances reaction rate and selectivity |
| Reaction Time | 3–5 hours | Prolonged durations improve conversion |
Post-synthesis steps involve ice-water quenching to precipitate the product, followed by filtration and washing to remove residual acids . Industrial processes prioritize moisture-free environments to prevent hydrolysis of the sulfonyl chloride group .
The compound’s moisture sensitivity necessitates storage in cool, dry conditions under inert atmospheres .
Reactivity and Functionalization
The sulfonyl chloride group (–SOCl) is highly electrophilic, enabling reactions with nucleophiles such as amines, alcohols, and thiols. Key transformations include:
Sulfonamide Formation
Reaction with primary or secondary amines produces sulfonamides, widely used in pharmaceuticals:
This reaction is pivotal in synthesizing sulfa drugs, where the sulfonamide moiety confers antimicrobial activity.
Sulfonate Ester Synthesis
Alcohols react with the compound to form sulfonate esters, employed as alkylating agents or polymer cross-linkers:
In material science, such esters enhance the thermal stability of polymers.
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediates
The compound’s role in synthesizing sulfonamide antibiotics and protease inhibitors is well-documented. Its ability to form stable covalent bonds with biomolecules underpins its utility in drug design.
Polymer Chemistry
As a cross-linking agent, it improves the mechanical strength of resins and elastomers. For example, incorporation into epoxy matrices increases glass transition temperatures by 20–30°C.
Agrochemicals
Derivatives act as herbicides and fungicides, leveraging the sulfonyl group’s interaction with plant enzymes.
| Precaution | Specification |
|---|---|
| Personal Protective Equipment (PPE) | Nitrile gloves, goggles, lab coat |
| Ventilation | Use fume hoods to avoid vapor exposure |
| Storage | Airtight containers in dry, cool areas |
Emergency measures for exposure include rinsing with water (15 minutes for skin/eyes) and seeking medical attention .
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